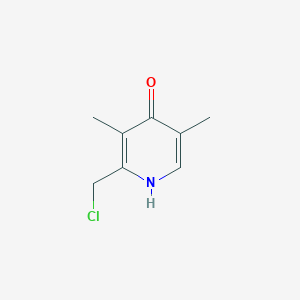
2-Chloromethyl-3,5-dimethylpyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloromethyl-3,5-dimethylpyridin-4-ol is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds with a nitrogen atom in the ring. The specific structure of this compound includes chloromethyl and dimethyl groups attached to the pyridine ring, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in several studies. For instance, the synthesis of 1-methyl-2-pyridones from 2-chloromethylpyridines involves a sequence of reactions starting with the reaction of 2-chloromethylpyridine with pyridine to give corresponding pyridinium chlorides, followed by heating with dimethyl sulfate to yield pyridinium salts, and finally treatment with aqueous alkali to produce 1-methyl-2-pyridones . Another study describes the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, through a modified synthesis involving N-oxidation, one-pot synthesis, oxidation, and chlorination steps . Additionally, the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride has been reported, starting from 2,3,5-trimethylpyridine and involving steps such as N-oxidation, nitration, methoxylation, acylation, hydrolysis, and chlorination .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and is often determined using crystallography. For example, the crystal structure of 3,5-dicyano-2,6-dimethyl-4-(3-chlorophenyl)-1,4-dihydropyridine shows a layered arrangement when viewed along a certain axis, with an intermolecular hydrogen bond observed in the structure . Similarly, the crystal structures of 2-chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives have been reported, revealing weak hydrogen-bonding interactions and specific crystallization patterns .
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be influenced by the substituents on the ring. For instance, the chlorination of substituted 2,4-dimethylphenols has been studied, showing that the reaction conditions and the nature of the substituents can lead to different products, with chlorination yielding predominantly corresponding chlorocyclohexa-2,5-dienones under certain conditions . The chemical reactions involving pyridine derivatives can be complex and are often tailored to produce specific intermediates or end products for pharmaceutical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as 2-chloromethyl-3,5-dimethylpyridin-4-ol, are influenced by their molecular structure. These properties can include phase transitions, vibrations, and methyl group tunneling, as observed in the study of dimethyl-2,2'-bipyridyl complexes with chloranilic acid . The synthesis process can also be optimized to improve the yield and purity of the compounds, as seen in the synthesis of 4-chloro-2,3-dimethylpyridine-N-oxide and the improvement on the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine using a selective chlorinating reagent .
Aplicaciones Científicas De Investigación
Synthesis Techniques and Yield Improvement 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its derivatives have been synthesized through various methods, highlighting the selectivity and yield improvements in the chemical synthesis process. For instance, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine was synthesized using a POCl3/CH2Cl2/Et3N system, demonstrating a highly selective chlorinating reagent and confirming the structure through NMR and IR techniques (Xia Liang, 2007). Additionally, an improvement in the synthesis of 4-Chloro-2,3-dimethylpyridine-N-oxide from 2,3-dimethylpyridine was reported, with a focus on the reaction of oxidation, nitration, and chlorination, achieving a high overall yield (Feng Xiao-liang, 2006).
Metal Complex Formation and Catalysis Research has delved into the formation of metal complexes and their catalytic activities. For instance, unsymmetrical (pyrazolylmethyl)pyridine metal complexes were investigated as catalysts for ethylene oligomerization reactions, emphasizing the role of solvent and co-catalyst in product distribution (George S. Nyamato et al., 2014). This research provides insights into the chemical behavior and potential applications of 2-Chloromethyl-3,5-dimethylpyridin-4-ol in catalysis and complex formation.
Crystal Structure and Supramolecular Arrangements Studies have also focused on the crystal structure and supramolecular arrangements involving 2-Chloromethyl-3,5-dimethylpyridin-4-ol derivatives. A notable example is the investigation of supramolecular structures constructed by 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate and related compounds, which highlighted the polarized molecular-electronic structure and the role of hydrogen bonding in molecular packing (Yuan Cheng et al., 2011).
Green Chemistry and Environmental Considerations Efforts to adopt green chemistry principles in the synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol derivatives are noteworthy. For example, the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, focused on minimizing waste and improving atom economy, showcasing a commitment to environmentally friendly chemical processes (Rohidas Gilbile et al., 2017).
Propiedades
IUPAC Name |
2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-4-10-7(3-9)6(2)8(5)11/h4H,3H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOPGXVIDGBHLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethyl-3,5-dimethylpyridin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

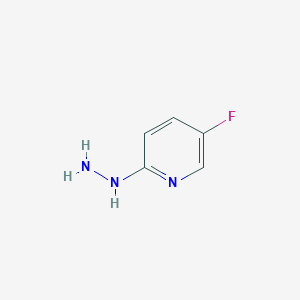
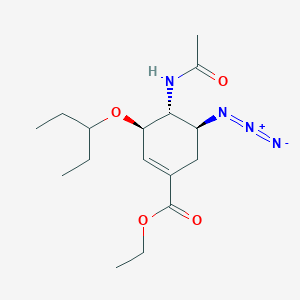
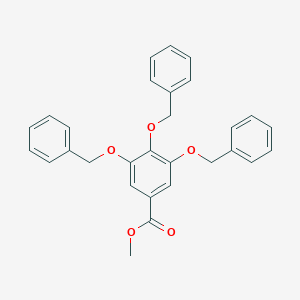
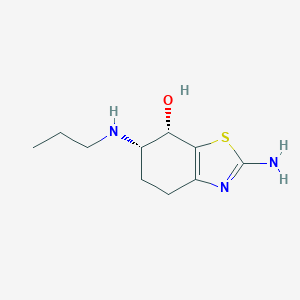
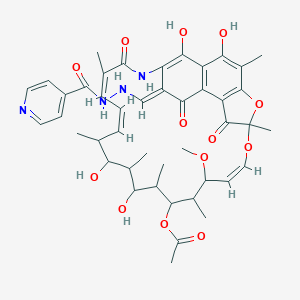
![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)
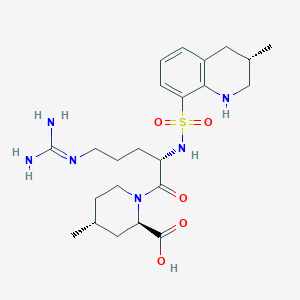
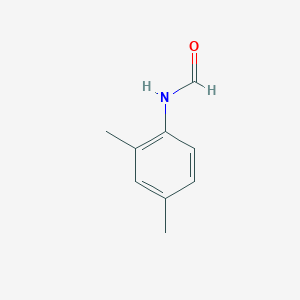

![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
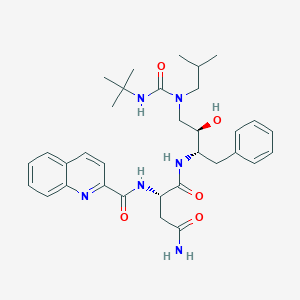
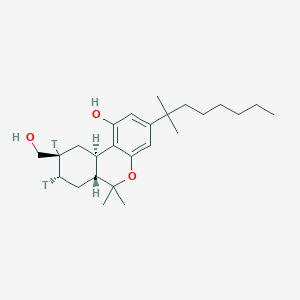
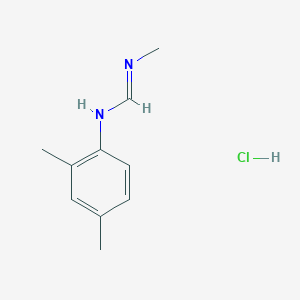
![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)